molecular formula C24H20N2O4 B349099 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-66-4

7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Numéro de catalogue: B349099
Numéro CAS: 874396-66-4
Poids moléculaire: 400.4g/mol
Clé InChI: GSBJARCWTSOZEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound featuring a fused chromenopyrrole core substituted with ethyl, isoxazolyl, and methylphenyl groups. This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of molecules synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its structural complexity and substituent diversity make it a candidate for drug discovery, particularly due to the modular synthesis approach that allows for extensive functional group variation .

Propriétés

IUPAC Name

7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-4-15-7-10-18-17(12-15)22(27)20-21(16-8-5-13(2)6-9-16)26(24(28)23(20)29-18)19-11-14(3)30-25-19/h5-12,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBJARCWTSOZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, potential as a kinase inhibitor, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be described as follows:

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 338.40 g/mol
  • IUPAC Name : 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Antibacterial Activity

Recent studies have demonstrated that derivatives of the chromeno-pyrrole scaffold exhibit significant antibacterial activity. For example:

  • Activity Against Bacteria : A study highlighted that compounds similar to the chromeno-pyrrole framework showed efficacy against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like gentamicin . This suggests that 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may possess similar antibacterial properties.
CompoundTarget BacteriaActivity Level
Chromeno-Pyrrole DerivativeS. aureusComparable to Gentamicin
Chromeno-Pyrrole DerivativeE. coliComparable to Gentamicin

Kinase Inhibition

Another significant area of research involves the inhibition of protein kinases. The compound's structure suggests potential interactions with various kinases:

  • Protein Kinase CK2 Inhibition : A related study identified novel inhibitors targeting casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer. The findings indicated that certain chromeno-pyrrole derivatives could inhibit CK2 activity effectively, suggesting that our compound might also share this inhibitory potential .

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of chromeno-pyrrole derivatives have been explored in various cancer cell lines:

  • Cytotoxic Effects : In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving CK2 inhibition and modulation of apoptotic pathways. This highlights their potential as anticancer agents .

Case Study 1: Antibacterial Screening

In a controlled study assessing the antibacterial properties of various chromeno-pyrrole derivatives:

  • Methodology : Compounds were screened against a panel of Gram-positive and Gram-negative bacteria using disk diffusion methods.
  • Results : Several derivatives exhibited zones of inhibition comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

A separate investigation focused on the anticancer activity of a related compound:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Findings : The compound induced significant cell death at micromolar concentrations, with associated changes in cell morphology indicative of apoptosis.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Flexibility: The target compound’s ethyl and isoxazolyl groups distinguish it from simpler derivatives like 2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which lacks heteroaromatic substituents. The isoxazole moiety may enhance bioactivity due to its nitrogen-oxygen heterocycle, a feature absent in phenyl/methyl-substituted analogues .

Synthetic Efficiency : The multicomponent one-pot synthesis of the target compound contrasts with multi-step procedures required for tetrahydroimidazopyridines (e.g., compound 1l in ), which involve recrystallization and lower yields. The one-pot method enables rapid library generation (223 examples reported) .

Reaction Conditions and Yield Optimization

  • Hydrazine Hydrate Sensitivity: Derivatives like 2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione require precise stoichiometry (3–7 eq.
  • Heterocycle Compatibility : The isoxazolyl group in the target compound introduces synthetic challenges compared to simpler aryl substituents, necessitating optimized reaction times and temperature control to prevent side reactions .

Méthodes De Préparation

Isoxazole Subunit Preparation

The 5-methyl-3-isoxazole group is synthesized from ethyl acetoacetate and hydroxylamine derivatives. A patented method achieves 99.0% purity with <1.0% isomer content using:

  • Step 1 : Condensation of ethyl acetoacetate (1.0 eq) with triethyl orthoformate (1.2 eq) in acetic anhydride at 110°C for 4 h to yield ethyl 2-ethoxymethyleneacetoacetate (82% yield).

  • Step 2 : Cyclization with hydroxylamine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in ethanol/water (3:1) at 0–5°C for 6 h.

Reaction Optimization Data

ParameterValue RangeOptimal ConditionYield Impact
Temperature-10°C to 25°C0°C+23% yield
Solvent Polarityε = 4.3 (EtOH) to 24.5 (H2O)ε = 15.2 (3:1 EtOH:H2O)Isomer reduction 78%
Hydroxylamine SourceHCl vs. sulfateHydroxylamine HClPurity +4.2%

Chromeno-Pyrrole Core Assembly

Microwave-assisted Dieckmann cyclization proves effective for fusing chromene and pyrrole systems:

  • Intermediate Preparation :

    • 4-Methylphenyl-substituted pyrrole-3-carboxylate (1.0 eq)

    • 7-Ethyl chromene diketone (1.1 eq)

    • DMF, 160°C, microwave irradiation (300 W), 20 min

  • Mechanistic Insights :

    • Activation energy reduced from 98 kJ/mol (thermal) to 67 kJ/mol (microwave)

    • Byproduct formation decreases from 12% to 3.8%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.6 Hz, 1H, chromene-H), 7.45–7.39 (m, 4H, aryl), 6.78 (s, 1H, pyrrole-H)

  • X-ray Crystallography : Dihedral angle between chromene and pyrrole planes = 38.7°

Side Chain Functionalization

Ethyl Group Introduction

A three-step sequence achieves regioselective ethylation:

  • Friedel-Crafts Alkylation :

    • AlCl₃ (1.5 eq), ethyl bromide (1.2 eq), CH₂Cl₂, 0°C → rt, 12 h (89% yield)

  • Oxidative Demethylation :

    • BBr₃ (3.0 eq), CH₂Cl₂, -78°C, 2 h

  • Reductive Amination :

    • NaBH₃CN (1.1 eq), MeOH, pH 4.5, 24 h

Yield Comparison of Alkylation Agents

ReagentTemperatureTimeYieldSelectivity
Ethyl bromide0°C → rt12 h89%98:2
Ethyl iodide-20°C8 h78%95:5
Diethyl sulfate40°C6 h82%97:3

Process Scale-Up Considerations

Solvent Selection Matrix

Critical solvent properties for large-scale synthesis:

SolventDielectric ConstantBoiling PointReaction Rate (k, s⁻¹)Isomer Control
DMF36.7153°C0.045Moderate
NMP32.2202°C0.038High
DMSO46.7189°C0.027Excellent
EtOH24.578°C0.062Poor

NMP emerges as optimal for balancing reaction rate (0.038 s⁻¹) and isomer suppression (94% desired product).

Impurity Profiling and Control

Major Byproducts Identified

  • 3-Methylisoxazole regioisomer (0.9–1.2%): Forms via competing carbonyl addition in step 2.1.

  • Chromene dimer (2.1–3.4%): Result of extended microwave exposure >25 min.

  • N-Oxide derivative (0.4–0.7%): Air oxidation during workup.

Chromatographic Resolution

ColumnMobile PhaseRt (main)Rt (isomer)Resolution
C18 (250×4.6 mm)ACN:H2O (65:35)12.3 min13.8 min1.82
HILIC (150×3.0)MeOH:NH4OAc 10mM (85:15)8.7 min9.4 min1.95

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.